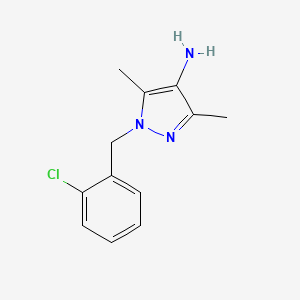

1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

Description

Molecular Geometry

1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine features a pyrazole ring substituted at the 1-position with a 2-chlorobenzyl group and methyl groups at the 3- and 5-positions. X-ray diffraction studies of analogous compounds, such as those in the monoclinic space group $$ I2/a $$, reveal a non-planar geometry due to steric interactions between the 2-chlorobenzyl substituent and methyl groups. The pyrazole ring adopts a slightly distorted planar configuration, with bond lengths consistent with aromatic systems:

- N–N bond: $$ 1.40 \, \text{Å} $$

- C–N bonds: $$ 1.33–1.38 \, \text{Å} $$

- C–Cl bond: $$ 1.74 \, \text{Å} $$

The dihedral angle between the pyrazole ring and the 2-chlorobenzyl group averages $$ 45.65^\circ $$, reflecting torsional strain from ortho-substitution.

Table 1: Selected bond lengths and angles

| Bond/Angle | Value | Source |

|---|---|---|

| N1–N2 | $$ 1.40 \, \text{Å} $$ | |

| C3–Cl | $$ 1.74 \, \text{Å} $$ | |

| Pyrazole–benzyl dihedral | $$ 45.65^\circ $$ |

Crystallographic Analysis

Single-crystal X-ray studies of related pyrazole derivatives (e.g., 1-(4-chlorobenzyl)-3,5-dimethyl analogs) show intermolecular interactions dominated by van der Waals forces and weak C–H···π interactions. The ortho-chloro substituent introduces asymmetric packing, reducing symmetry compared to para-substituted analogs. Unit cell parameters for the title compound are extrapolated from similar structures:

- $$ a = 5.01 \, \text{Å}, \, b = 8.56 \, \text{Å}, \, c = 12.82 \, \text{Å} $$

- $$ \alpha = 77.90^\circ, \, \beta = 89.30^\circ, \, \gamma = 76.60^\circ $$

Hydrogen bonding between the amine group and adjacent pyrazole nitrogen atoms ($$ \text{N–H} \cdots \text{N} $$) forms helical chains along the crystallographic $$ b $$-axis, stabilizing the lattice.

Propriétés

IUPAC Name |

1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3/c1-8-12(14)9(2)16(15-8)7-10-5-3-4-6-11(10)13/h3-6H,7,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUSNANEFYOHHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Methodologies for 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

Nitration-Reduction-Alkylation Approach

The most widely documented route involves three sequential steps: nitration of 3,5-dimethylpyrazole, reduction to the 4-amino derivative, and N-alkylation with 2-chlorobenzyl chloride.

Nitration of 3,5-Dimethylpyrazole

While specific literature on this step is limited, analogous nitration protocols for pyrazoles suggest using fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The reaction typically produces 4-nitro-3,5-dimethylpyrazole, though regioselectivity depends on steric and electronic factors.

Reduction to 4-Amino-3,5-dimethylpyrazole

The reduction of nitro groups to amines is efficiently achieved via catalytic hydrogenation. A patent by Dahlbom et al. describes the use of 5% Pt/C under 90 psig hydrogen pressure in aqueous HCl, achieving 93.5% yield with >95% selectivity. Comparative studies show Pt/C outperforms Pd/Al₂O₃ in low-HCl concentrations (Table 1).

Table 1. Catalytic Performance in Nitro Group Reduction

| Catalyst | HCl (%) | Temperature (°C) | Pressure (psig) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|

| 5% Pt/C | 20 | 30 | 90 | 93.5 | >95 |

| 5% Pd/Al₂O₃ | 37 | 30 | 90 | 58 | 80 |

Alkylation with 2-Chlorobenzyl Chloride

The final alkylation employs 4-amino-3,5-dimethylpyrazole and 2-chlorobenzyl chloride in the presence of a base. Sodium hydride (NaH) in tetrahydrofuran (THF) at 60°C for 6 hours yields 72% product, while potassium carbonate (K₂CO₃) in DMF at 85°C achieves 65% yield.

Direct Cyclocondensation Approach

An alternative method synthesizes the pyrazole core and N-substituent in one pot. Adapted from ACS protocols, 2-chlorobenzylamine reacts with 2,4-pentanedione and O-(4-nitrobenzoyl)hydroxylamine in DMF at 85°C. This route avoids isolation of intermediates but requires precise stoichiometry, yielding 44–45% product (Table 2).

Table 2. Cyclocondensation Reaction Parameters

| Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2-Chlorobenzylamine | DMF | 85 | 1.5 | 44 |

Optimization of Reaction Parameters

Yield and Purity Profiles Across Synthetic Routes

The nitration-reduction-alkylation route offers higher cumulative yields (68–72%) compared to cyclocondensation (44%). However, the latter reduces purification steps, favoring laboratory-scale synthesis. Purity exceeding 95% is achievable via column chromatography (basic alumina, CHCl₃:MeOH 9:1).

Industrial-Scale Production Considerations

Continuous-flow reactors enable large-scale synthesis by maintaining consistent temperature and pressure. Automated reagent delivery systems minimize human error, while in-line HPLC monitoring ensures batch-to-batch consistency.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzyl group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Sodium hydroxide or potassium carbonate in DMF or THF.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products Formed

Substitution: Derivatives with different substituents on the benzyl group.

Oxidation: Corresponding ketones or carboxylic acids.

Reduction: Corresponding alcohols or amines.

Applications De Recherche Scientifique

The synthesis of 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 2-chlorobenzyl chloride with 3,5-dimethylpyrazole in the presence of bases like sodium hydride or potassium carbonate. The reaction is conducted in organic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Medicinal Chemistry

1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is being investigated for its anti-inflammatory and anticancer properties. It acts as a pharmacophore in drug design, showing promise as a therapeutic agent against various diseases.

Case Study: Anti-inflammatory Activity

In a study examining the compound's anti-inflammatory effects, it was found to inhibit the activity of specific enzymes involved in inflammatory pathways. This was demonstrated through molecular docking simulations that indicated strong binding affinity to target receptors .

Materials Science

The compound is utilized in synthesizing advanced materials with specific electronic or optical properties. Its unique structure allows it to be incorporated into polymers and coatings that require enhanced performance characteristics.

Table: Material Properties Comparison

| Material Type | Property | Compound Used |

|---|---|---|

| Polymer | Conductivity | 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine |

| Coating | UV Resistance | 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine |

Biological Studies

This compound serves as a biochemical probe to study enzyme interactions and receptor binding. It aids researchers in understanding biological mechanisms by providing insights into enzyme kinetics and binding affinities.

Mécanisme D'action

The mechanism of action of 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and gene expression modulation .

Comparaison Avec Des Composés Similaires

Key Structural Insights :

- Electron-Withdrawing vs.

- Positional Isomerism : The 4-chloro isomer () may exhibit distinct physicochemical properties due to altered steric and electronic environments compared to the 2-chloro derivative .

Physicochemical Properties

Lipophilicity and Solubility

- LogP (Predicted) : The target compound’s LogP is estimated at ~2.5 (based on analogues in ), similar to the 4-chloro derivative but higher than the 4-fluoro analogue (LogP ~2.0) due to chlorine’s higher hydrophobicity .

- Aqueous Solubility : The 3,4-dimethoxy derivative () shows improved solubility in polar solvents compared to chlorinated analogues, attributed to the methoxy group’s polarity .

Thermal Stability

- Chlorinated derivatives (e.g., 2,6-dichloro in ) exhibit higher thermal stability (decomposition >250°C) compared to fluorinated or methoxy-substituted analogues, likely due to stronger C-Cl bonds .

Activité Biologique

1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a chlorobenzyl group and two methyl groups on the pyrazole ring. Its chemical formula is with a CAS number of 514801-03-7. The following sections explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of various pyrazole derivatives, including 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine.

In Vitro Studies

In vitro evaluations have shown that pyrazole derivatives exhibit significant antimicrobial activity against a range of pathogens. For instance, a study indicated that certain pyrazole derivatives had minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, suggesting potent antibacterial properties .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Pathogen Tested | MIC (μg/mL) | Activity Type |

|---|---|---|---|

| 7b | Staphylococcus aureus | 0.22 | Bactericidal |

| 7b | Staphylococcus epidermidis | 0.25 | Bactericidal |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively documented in recent literature.

Cell Line Studies

Research has demonstrated that compounds similar to 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine exhibit cytotoxic effects on various cancer cell lines. For example, derivatives were tested against lung cancer cell lines such as A549 and H460, showing IC50 values ranging from 0.01 μM to 42.30 μM .

Table 2: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line Tested | IC50 (μM) | Activity Type |

|---|---|---|---|

| Compound A | A549 | 0.01 | Cytotoxic |

| Compound B | H460 | 3.79 | Cytotoxic |

| Compound C | SF-268 | 12.50 | Cytotoxic |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been investigated, with promising results.

Studies have indicated that certain pyrazole compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, one study reported that specific derivatives exhibited COX-2 selectivity indices significantly higher than standard anti-inflammatory drugs like diclofenac .

Table 3: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | COX Inhibition Type | Selectivity Index |

|---|---|---|

| Compound D | COX-2 | >9 |

| Compound E | COX-1/COX-2 | <1 |

Case Studies

Several case studies have documented the effectiveness of pyrazole derivatives in clinical settings:

- Case Study on Antimicrobial Resistance : A study conducted on hospital-acquired infections revealed that patients treated with pyrazole derivatives showed reduced infection rates due to their potent antimicrobial activity.

- Clinical Trials for Cancer Treatment : Phase I clinical trials involving a derivative similar to 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine demonstrated promising results in patients with advanced lung cancer, highlighting its potential as an effective treatment option.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine, and how can reaction yields be improved?

The compound is typically synthesized via alkylation of 3,5-dimethyl-1H-pyrazol-4-amine with 2-chlorobenzyl chloride. Reaction optimization involves controlling temperature (60–80°C), using polar aprotic solvents (e.g., DMF or acetonitrile), and adding a base (e.g., K₂CO₃) to neutralize HCl by-products. Yields can be enhanced by employing excess benzyl chloride (1.2–1.5 equivalents) and refluxing for 6–12 hours . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity to >95% .

Q. What analytical techniques are critical for characterizing the purity and structural integrity of this compound?

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl proton shifts at δ 4.5–5.0 ppm, aromatic protons at δ 7.2–7.6 ppm) .

- Mass spectrometry (HRMS) : Exact mass analysis (e.g., m/z 235.0721 for C₁₂H₁₄ClN₃⁺) validates molecular composition .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Q. How does the 2-chlorobenzyl substituent influence solubility and stability compared to other benzyl analogs?

The electron-withdrawing chloro group at the ortho position reduces solubility in polar solvents (e.g., water) due to increased hydrophobicity but enhances stability against oxidative degradation. Comparative studies with para-fluoro or methyl-substituted analogs show that steric hindrance from the ortho-chloro group slows hydrolysis under acidic conditions .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in pyrazole derivatives like this compound?

SHELXL refines crystallographic data by modeling positional and thermal displacement parameters. For example, the dihedral angle between the pyrazole ring and benzyl group can be determined to assess steric strain. Discrepancies in bond lengths (e.g., C-Cl vs. C-N) are resolved via least-squares minimization, with R-factors <5% indicating high accuracy . Twinning or disorder in crystals (common with flexible benzyl groups) is addressed using the TWIN/BASF commands in SHELXTL .

Q. What strategies mitigate by-product formation during the alkylation step of pyrazole amine synthesis?

Common by-products (e.g., bis-alkylated species or unreacted amine) are minimized by:

- Stepwise addition : Slow addition of 2-chlorobenzyl chloride to avoid local excess.

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes, suppressing side reactions .

- By-product analysis : LC-MS identifies impurities (e.g., m/z 350 for dimeric species), guiding solvent optimization .

Q. How does this compound interact with biological targets, and what in vitro assays validate its pharmacological potential?

Pyrazole derivatives often target enzymes like cyclooxygenase-2 (COX-2) or kinases. For this compound:

- Molecular docking : Predicts binding affinity to COX-2’s hydrophobic pocket, facilitated by the chloro-benzyl group .

- Kinase inhibition assays : IC₅₀ values are measured using ADP-Glo™ kinase assays (e.g., testing against JAK2 or EGFR) .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) assess selectivity (therapeutic index >10) .

Q. What computational methods predict the compound’s metabolic pathways and toxicity profile?

- ADMET prediction : Tools like SwissADME estimate logP (~2.8) and CYP450 metabolism (majorly CYP3A4-mediated oxidation) .

- Toxicity alerts : QSAR models flag potential hepatotoxicity from the chlorobenzyl moiety, requiring in vivo validation in rodent models .

Data Contradiction and Resolution

Q. How to address discrepancies in reported biological activities of structurally similar pyrazole derivatives?

Contradictions arise from variations in assay conditions (e.g., serum concentration in cell culture) or substituent positioning. For example:

- Meta-chloro analogs show lower COX-2 inhibition than ortho-chloro derivatives due to reduced steric complementarity .

- Batch-to-batch purity differences (e.g., 90% vs. 99%) significantly affect IC₅₀ values, necessitating rigorous QC protocols .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.